Org 24598, commonly known as Org 24598, is a synthetic compound classified as a selective glycine transporter 1 (GlyT1) inhibitor. [] It plays a crucial role in scientific research, particularly in neuroscience and pharmacology, by allowing researchers to investigate the role of glycine and GlyT1 in various physiological and pathological processes.
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid, commonly referred to as Org 24598, is a chemical compound that has garnered attention for its potential applications in pharmacology, particularly concerning neurological disorders. This compound is characterized by its complex structure, which includes a trifluoromethyl group and a phenoxy moiety, contributing to its unique properties and biological activities.
This compound falls under the category of amino acids and is specifically classified as a glycine transporter inhibitor. It has been investigated for its role in modulating neurotransmitter levels, particularly glycine, which is crucial for various neurological functions.
The synthesis of 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid involves several key steps:
In industrial settings, the synthesis process is optimized for scale, ensuring that temperature, pressure, and solvent conditions are carefully controlled to maximize yield and purity.
The molecular structure of 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid can be described using its molecular formula and molecular weight of 367.4 g/mol .
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid participates in various chemical reactions:
The mechanism of action of 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid primarily involves its role as a glycine transporter inhibitor. By inhibiting glycine transporters in the brain:
The melting point and boiling point data are not explicitly provided in the sources but can be determined through experimental methods during synthesis.
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid has several notable applications:
This synthetic compound, systematically named 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid (also known as ORG-24598), represents a strategically designed inhibitor targeting glycine-mediated neurotransmission. Its development stems from efforts to overcome limitations in treating neurological disorders associated with N-methyl-D-aspartate receptor (NMDAR) hypofunction. The compound’s unique structural features—including a stereospecific (R)-configuration, trifluoromethyl phenoxy moiety, and flexible aminoacetic acid chain—enable selective and potent inhibition of glycine transporter 1 (GlyT1). This pharmacological action elevates synaptic glycine levels, thereby potentiating NMDAR function without direct receptor activation. Research highlights its therapeutic potential for conditions like schizophrenia and alcohol use disorder, positioning it as a key tool for probing glycine reuptake mechanisms and developing neurotherapeutics [1] [5].
The compound’s IUPAC name, 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid, precisely defines its atomic connectivity and stereochemistry. Key structural elements include:
The trifluoromethyl group (–CF₃) contributes significantly to target affinity through:
Table 1: Structural Attributes and Functional Roles
Structural Component | Role in GlyT1 Inhibition |
---|---|
(R)-3-Phenyl group | Anchors to hydrophobic subpocket via π-stacking; enantiomer-specific binding affinity |
para-Trifluoromethyl phenoxy | Enhances membrane penetration; forms halogen bonds with GlyT1 Leu290/Val294 residues |
N-Methylglycine terminus | Mimics glycine’s carboxylate group, competing for substrate-binding site |
Propyl linker | Allows optimal spacing between aromatic and acidic moieties for high-affinity engagement |
ORG-24598 selectively inhibits glycine transporter 1 (GlyT1), which predominates in glial cells and presynaptic neurons of the forebrain, spinal cord, and retina. Unlike GlyT2 (primarily in brainstem/spinal cord), GlyT1 regulates synaptic glycine availability for NMDAR co-activation. The compound’s mechanism involves:
Table 2: Neurotransmitter Pathways Modulated by ORG-24598
Target Pathway | Effect of GlyT1 Inhibition | Therapeutic Implication |
---|---|---|
NMDAR-mediated excitation | ↑ Glycine occupancy at GluN1 site → stronger Ca²⁺ influx/post-synaptic depolarization | Improved cognition in schizophrenia |
Dopaminergic reward circuit | ↑ Glycine-dependent facilitation of dopamine release in mesolimbic pathway | Reduced alcohol-seeking behavior in AUD |
Cortico-thalamic gating | Normalized glutamatergic signaling via disinhibited NMDARs | Attenuation of sensory processing deficits |
The discovery of ORG-24598 emerged from efforts to address NMDAR hypofunction in schizophrenia. Initial strategies used glycine-site agonists (e.g., D-serine), but their efficacy was limited by poor bioavailability and receptor desensitization. This shifted focus to glycine reuptake inhibition:
Table 3: Evolution of GlyT1 Inhibitors Leading to ORG-24598
Compound Generation | Example Agents | Limitations | Advantages of ORG-24598 |
---|---|---|---|
1st (1990s) | Glycyldodecylamide | Low selectivity; poor CNS penetration | >100-fold selectivity for GlyT1 over GlyT2 |
2nd (Early 2000s) | NFPS (ALX-5407) | Irreversible binding; pro-convulsant effects | Reversible inhibition; improved safety |
3rd (Optimized) | ORG-24598 | -- | Nanomolar potency; oral bioavailability; (R)-stereospecificity |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9